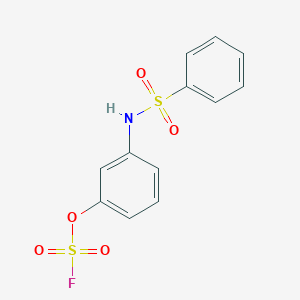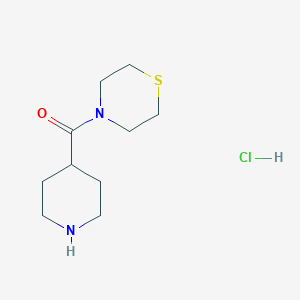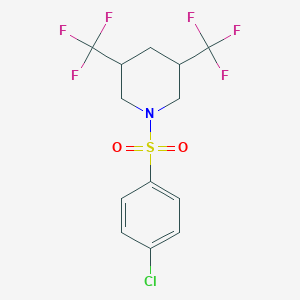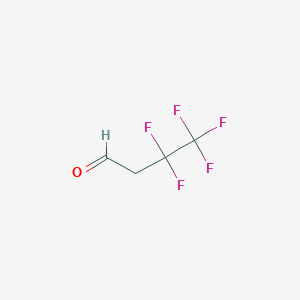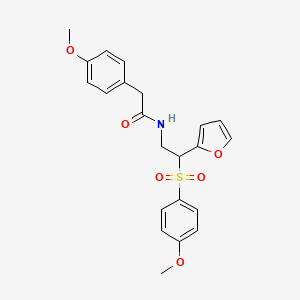
1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the family of dihydropyrazine-2,3-dione derivatives, which are known for their diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione is not fully understood. However, it has been suggested that its antitumor activity may be due to its ability to induce apoptosis in cancer cells by activating the caspase pathway. Its anti-inflammatory activity may be attributed to its ability to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Its antioxidant activity may be due to its ability to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. In vivo studies have demonstrated that it can inhibit tumor growth, reduce the severity of inflammation, and improve antioxidant status.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione in lab experiments include its diverse pharmacological properties, high purity, and high yield. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione. These include:
1. Further investigation of its mechanism of action to understand its pharmacological properties.
2. Development of novel derivatives with improved solubility and reduced toxicity.
3. Evaluation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
4. Investigation of its pharmacokinetic and pharmacodynamic properties to optimize its therapeutic efficacy.
5. Clinical trials to evaluate its safety and efficacy in humans.
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Its diverse pharmacological properties, high purity, and high yield make it an attractive candidate for further research. However, its limitations, such as limited solubility and potential toxicity, need to be addressed. Further research is needed to fully understand its mechanism of action and optimize its therapeutic efficacy.
Métodos De Síntesis
The synthesis method of 1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione involves the reaction of 2-methoxybenzaldehyde and 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to cyclization using hydrazine hydrate, which leads to the formation of this compound. This method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
1-(2-Methoxybenzyl)-4-(3-methoxybenzyl)-1,4-dihydropyrazine-2,3-dione has shown potential applications in drug discovery and development. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and scavenge free radicals. In vivo studies have demonstrated that it can inhibit tumor growth and reduce the severity of inflammation in animal models.
Propiedades
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-4-[(3-methoxyphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-25-17-8-5-6-15(12-17)13-21-10-11-22(20(24)19(21)23)14-16-7-3-4-9-18(16)26-2/h3-12H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQWEYJLGMYOLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CN(C(=O)C2=O)CC3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


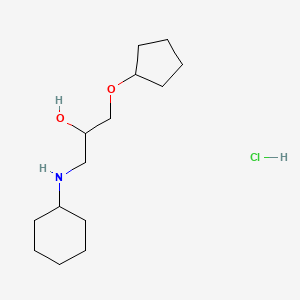
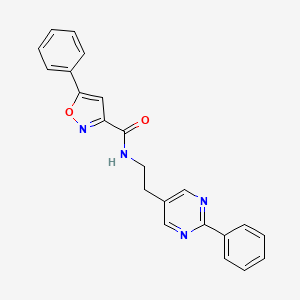


![5-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2384077.png)


![5-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2384085.png)
